molecular formula C18H18ClNOS B1613871 4-chloro-4'-thiomorpholinomethyl benzophenone CAS No. 898782-65-5

4-chloro-4'-thiomorpholinomethyl benzophenone

Cat. No.: B1613871
CAS No.: 898782-65-5
M. Wt: 331.9 g/mol
InChI Key: ANQGVAIRLACHRT-UHFFFAOYSA-N
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Description

4-Chloro-4’-thiomorpholinomethylbenzophenone is a chemical compound with the molecular formula C18H18ClNOS and a molecular weight of 331.9 g/mol It is known for its unique structure, which includes a thiomorpholine ring attached to a benzophenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-4’-thiomorpholinomethylbenzophenone typically involves the reaction of 4-chlorobenzophenone with thiomorpholine in the presence of a suitable catalyst. The reaction conditions often include heating the reactants in an organic solvent such as toluene or dichloromethane, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-4’-thiomorpholinomethylbenzophenone undergoes various chemical reactions, including:

    Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzophenone core can be reduced to form alcohols.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted benzophenone derivatives.

Scientific Research Applications

4-Chloro-4’-thiomorpholinomethylbenzophenone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Chloro-4’-thiomorpholinomethylbenzophenone involves its interaction with specific molecular targets. The thiomorpholine ring can interact with enzymes and receptors, modulating their activity. The benzophenone core can undergo photochemical reactions, generating reactive intermediates that can further interact with biological molecules .

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzyl chloride: Similar in structure but lacks the thiomorpholine ring.

    4-Chlorophenol: Contains a hydroxyl group instead of the thiomorpholine ring.

    4-Chloro-4’-fluorobenzophenone: Similar benzophenone core but with a fluorine atom instead of the thiomorpholine ring.

Uniqueness

4-Chloro-4’-thiomorpholinomethylbenzophenone is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties. This structural feature allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

(4-chlorophenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNOS/c19-17-7-5-16(6-8-17)18(21)15-3-1-14(2-4-15)13-20-9-11-22-12-10-20/h1-8H,9-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANQGVAIRLACHRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50642914
Record name (4-Chlorophenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898782-65-5
Record name (4-Chlorophenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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